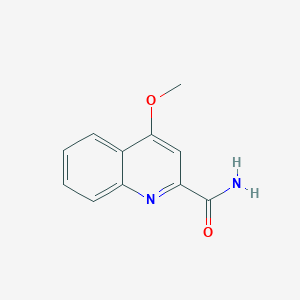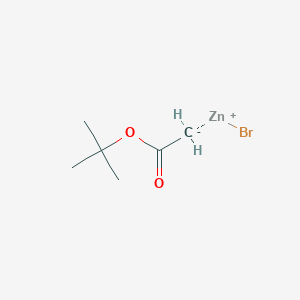
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
概要
説明
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The ethoxycarbonylmethyl group attached to the uracil moiety enhances its chemical properties, making it a valuable building block for the synthesis of more complex molecules.
準備方法
The synthesis of Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be achieved through several methods. One eco-friendly approach involves the regioselective alkylation of uracil derivatives under microwave irradiation. In this method, uracil is reacted with ethyl chloroacetate in the presence of a base such as triethylamine (Et3N) in water as the solvent. The reaction is carried out under microwave irradiation for about 8 minutes, yielding the desired product in moderate to high yields .
化学反応の分析
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The ethoxycarbonylmethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction:
Alkylation: The uracil moiety can be further alkylated at different positions to yield a variety of derivatives.
Common reagents used in these reactions include alkyl halides, bases like sodium ethoxide, and oxidizing or reducing agents depending on the desired transformation .
科学的研究の応用
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of nucleoside analogs, which are used in antiviral and anticancer therapies.
Molecular Biology: The compound is used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with applications in gene editing and molecular diagnostics.
Photodynamic Therapy: Derivatives of this compound have been explored for their potential use in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
作用機序
The mechanism of action of Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate and its derivatives involves their incorporation into biological systems where they can interfere with nucleic acid synthesis and function. For example, nucleoside analogs derived from this compound can be incorporated into DNA or RNA, leading to chain termination or mutations that inhibit viral replication or cancer cell proliferation .
類似化合物との比較
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be compared with other uracil derivatives such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to DNA synthesis inhibition.
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)uracil: An antiviral agent used in the treatment of herpes simplex virus infections.
1-(3-C-Ethynyl-β-D-ribo-pentofuranosyl)uracil: A compound with strong antitumor activity against human cancer xenografts.
The uniqueness of this compound lies in its ethoxycarbonylmethyl group, which provides distinct chemical properties and reactivity compared to other uracil derivatives.
特性
CAS番号 |
4113-98-8 |
|---|---|
分子式 |
C8H10N2O4 |
分子量 |
198.18 g/mol |
IUPAC名 |
ethyl 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-7(12)5-10-4-3-6(11)9-8(10)13/h3-4H,2,5H2,1H3,(H,9,11,13) |
InChIキー |
LMDHQGZJZPNYSF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=CC(=O)NC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Methoxy-5,6-dihydro-11h-dibenzo[b,e]azepin-11-one](/img/structure/B8762974.png)









![1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B8763043.png)
![Benzene, [(5-chloropentyl)oxy]-](/img/structure/B8763059.png)

![tert-Butyl 7-amino-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B8763078.png)
